molecular formula C12H16ClN B13184105 3-(3-Chlorophenyl)-4-ethylpyrrolidine

3-(3-Chlorophenyl)-4-ethylpyrrolidine

Cat. No.: B13184105
M. Wt: 209.71 g/mol
InChI Key: DYOZJDHNGIKXKK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-ethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chlorophenyl group attached to the third carbon of the pyrrolidine ring and an ethyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-ethylpyrrolidine typically involves the reaction of 3-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-4-ethylpyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.

    4-(3-Chlorophenyl)-4-ethylpyrrolidine: A closely related compound with slight structural variations.

Uniqueness

3-(3-Chlorophenyl)-4-ethylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-ethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3

InChI Key

DYOZJDHNGIKXKK-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

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